molecular formula C18H29N3 B3853762 1-benzyl-N-(1-methyl-4-piperidinyl)-4-piperidinamine

1-benzyl-N-(1-methyl-4-piperidinyl)-4-piperidinamine

Cat. No. B3853762
M. Wt: 287.4 g/mol
InChI Key: NIMOKYKWXKIXRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-N-(1-methyl-4-piperidinyl)-4-piperidinamine is a chemical compound that belongs to the class of piperidine derivatives. It is commonly referred to as compound 1 or 1-BPNMP. This compound has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

1-BPNMP acts as a selective dopamine D3 receptor antagonist. It binds to the dopamine D3 receptor, which is primarily expressed in the mesolimbic pathway of the brain. This pathway is involved in reward processing and motivation. By blocking the dopamine D3 receptor, 1-BPNMP can modulate the activity of this pathway, which may have therapeutic implications for various neurological disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-BPNMP are primarily related to its action as a dopamine D3 receptor antagonist. By blocking the dopamine D3 receptor, 1-BPNMP can modulate the release of dopamine in the mesolimbic pathway, which may have implications for reward processing and motivation. In addition, it has been shown to have anxiolytic effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-BPNMP in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor and study its function in the brain. However, one limitation is that 1-BPNMP is not widely available commercially, which may make it difficult for researchers to obtain.

Future Directions

There are several potential future directions for research on 1-BPNMP. One area of interest is its potential applications in the treatment of various neurological disorders, particularly those related to dopamine dysfunction. In addition, further studies are needed to fully understand the mechanism of action of 1-BPNMP and its effects on dopamine release in the brain. Finally, the development of more selective and potent dopamine D3 receptor antagonists may have therapeutic implications for various neurological disorders.

Scientific Research Applications

1-BPNMP has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have potential applications in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. In addition, it has been used as a tool to study the function of dopamine receptors in the brain.

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-1-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3/c1-20-11-7-17(8-12-20)19-18-9-13-21(14-10-18)15-16-5-3-2-4-6-16/h2-6,17-19H,7-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMOKYKWXKIXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzylpiperidin-4-yl)-1-methylpiperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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